Phosphomycin disodium salt

Description

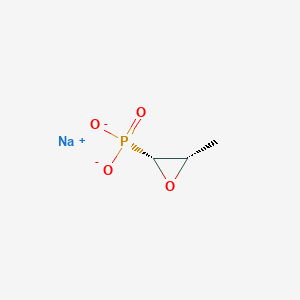

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO4P- |

|---|---|

Molecular Weight |

159.03 g/mol |

IUPAC Name |

sodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-2/t2-,3+;/m0./s1 |

InChI Key |

JHXHBFDOOUMZSP-LJUKVTEVSA-L |

SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+] |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+] |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phosphomycin Disodium Salt on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphomycin (B3326514) is a broad-spectrum antibiotic that exerts its bactericidal activity by inhibiting the initial committed step of bacterial cell wall biosynthesis. This guide provides a detailed technical overview of the molecular mechanism of phosphomycin disodium (B8443419) salt, focusing on its interaction with the target enzyme MurA, the kinetics of this inhibition, and the methodologies used to study these processes. Quantitative data on phosphomycin's efficacy and detailed experimental protocols are provided to serve as a valuable resource for researchers in the field of antibacterial drug discovery.

Introduction

The bacterial cell wall is a vital structure, essential for maintaining cell integrity and shape, making its biosynthetic pathway a prime target for antimicrobial agents.[1] Peptidoglycan, a key component of the cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm.[2][3]

Phosphomycin is a potent, broad-spectrum antibiotic that targets the very first step in this critical pathway.[1] Its unique mechanism of action, which differs from many other cell wall-active antibiotics like β-lactams, makes it an important therapeutic option, particularly against multidrug-resistant pathogens.[4] This guide will delve into the core molecular mechanism of phosphomycin's action, providing the technical details necessary for a comprehensive understanding.

Core Mechanism of Action: Inhibition of MurA

The bactericidal effect of phosphomycin is achieved through the specific and irreversible inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[5] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][6] This reaction is the first committed step in the biosynthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.[1]

Molecular Mimicry and Covalent Modification

Phosphomycin acts as a structural analog of the natural substrate, phosphoenolpyruvate (PEP).[1][6] This mimicry allows it to enter the active site of the MurA enzyme. The core of phosphomycin's inhibitory mechanism is the formation of a stable, covalent bond with a specific cysteine residue within the MurA active site, identified as Cys115 in Escherichia coli.[1][6]

The epoxide ring of phosphomycin is highly reactive and susceptible to nucleophilic attack. The thiol group (-SH) of the Cys115 residue acts as a nucleophile, attacking the C2 atom of the epoxide ring.[6] This attack results in the opening of the epoxide ring and the formation of a stable thioether linkage between phosphomycin and the MurA enzyme.[6] This covalent modification irreversibly inactivates the enzyme, thereby halting the peptidoglycan synthesis pathway and ultimately leading to bacterial cell lysis.[1][6]

The Role of UNAG in Potentiating Inhibition

The binding of the first substrate, UNAG, to MurA induces a significant conformational change in the enzyme, leading to a "closed" conformation that is essential for the subsequent binding of PEP and for catalysis.[6] Interestingly, the presence of UNAG also significantly enhances the rate of MurA inactivation by phosphomycin.[6][7] This suggests that the UNAG-induced conformational change not only prepares the active site for the natural substrate but also optimally positions the Cys115 residue for its nucleophilic attack on the bound phosphomycin molecule.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows associated with the mechanism of action of phosphomycin.

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

Caption: Mechanism of Action of Phosphomycin.

Caption: Experimental Workflow for MurA Enzyme Inhibition Assay.

Quantitative Data

The efficacy of phosphomycin can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) against different bacterial species and the kinetic parameters of MurA enzyme inhibition.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.5 - 8 | 2 - 16 | [8][9] |

| Klebsiella pneumoniae | 8 | 16 | [8] |

| Proteus mirabilis | 1 | 8 | [8] |

| Enterobacter spp. | 8 | 16 | [8] |

| Pseudomonas aeruginosa | 64 | 128 - 256 | [8][9] |

| Enterococcus spp. | 64 | 128 | [8] |

| Staphylococcus aureus | 4 - 32 (MIC range) | - | [7] |

Note: MIC values can vary depending on the testing method and the specific strains tested.

Kinetic Parameters of MurA Inhibition

The inhibitory activity of phosphomycin against the MurA enzyme is often characterized by the half-maximal inhibitory concentration (IC50).

| Enzyme Source | Inhibitor | IC50 (µM) | Notes | Reference(s) |

| E. coli MurA | Phosphomycin | 8.8 (without UNAG), 0.4 (with UNAG) | Demonstrates the potentiating effect of UNAG. | [7] |

| E. coli MurA | Terreic Acid | 47 - 92 | A natural product inhibitor of MurA. | [10] |

| MurA | Compound 4c | 3.27 ± 0.2 (µg/mL) | A pyrazolo[1,5-a]pyrimidine (B1248293) derivative. | [11] |

| MurA | Phosphomycin | 9.63 ± 0.58 (µg/mL) | Used as a standard in the same study. | [11] |

Experimental Protocols

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.[2][5][6][12][13]

Principle: The enzymatic reaction of MurA produces inorganic phosphate as a byproduct. The malachite green reagent forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically. The amount of phosphate produced is directly proportional to the enzyme's activity.

Materials:

-

Purified MurA enzyme (e.g., 100-250 nM final concentration)[5][12]

-

Phosphomycin disodium salt (as the inhibitor)

-

UDP-N-acetylglucosamine (UNAG) (e.g., 75-200 µM final concentration)[5][12]

-

Phosphoenolpyruvate (PEP) (e.g., 20-100 µM final concentration)[5][12]

-

Assay buffer (e.g., 25-50 mM Tris-HCl or HEPES, pH 7.8)[5][12]

-

Malachite green reagent

Procedure:

-

Reagent Preparation: Prepare stock solutions of MurA, phosphomycin, UNAG, and PEP in the assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the MurA enzyme with various concentrations of phosphomycin for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.[5][12] This allows the inhibitor to bind to the enzyme. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of UNAG and PEP to each well.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[5][12]

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent.[12][13] This reagent will react with the inorganic phosphate produced.

-

Measurement: After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of MurA inhibition for each phosphomycin concentration relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the phosphomycin concentration to determine the IC50 value.

Analysis of Peptidoglycan Composition by HPLC/UPLC

This method is used to analyze the effects of phosphomycin on the overall composition of the bacterial cell wall.[14][15][16][17][18]

Principle: Bacterial cells are treated with phosphomycin, and their peptidoglycan is isolated. The isolated peptidoglycan is then digested into smaller fragments (muropeptides) using a muramidase (B13767233). These muropeptides are then separated and quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Changes in the chromatogram compared to untreated cells can reveal the impact of the antibiotic on cell wall structure.

Procedure:

-

Bacterial Culture and Treatment: Grow bacterial cultures to the desired optical density and treat with sub-lethal concentrations of phosphomycin.

-

Peptidoglycan Isolation:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet and boil in a solution of sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and remove most cellular components, leaving the insoluble peptidoglycan sacculi.

-

Wash the sacculi extensively with ultrapure water to remove the SDS.

-

-

Enzymatic Digestion:

-

Resuspend the purified peptidoglycan in a suitable buffer.

-

Digest the peptidoglycan into soluble muropeptides by adding a muramidase (e.g., mutanolysin or cellosyl).

-

Incubate until the digestion is complete.

-

-

Sample Preparation for HPLC/UPLC:

-

Stop the digestion by boiling the sample.

-

Centrifuge to pellet any undigested material.

-

Reduce the muropeptides in the supernatant with sodium borohydride (B1222165) to prevent the formation of anomers that can complicate the chromatogram.

-

Adjust the pH of the sample to be acidic (pH 2-4) with phosphoric acid.

-

-

HPLC/UPLC Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Separate the muropeptides using a gradient of a suitable mobile phase (e.g., sodium phosphate buffer and methanol).

-

Detect the eluting muropeptides by their absorbance at a low UV wavelength (e.g., 202-208 nm).

-

-

Data Analysis:

-

Quantify the area under each peak in the chromatogram.

-

Compare the muropeptide profiles of phosphomycin-treated and untreated cells to identify changes in peptidoglycan cross-linking and composition.

-

Visualization of Peptidoglycan Synthesis using Fluorescent D-Amino Acids (FDAAs)

This technique allows for the direct visualization of the sites of active peptidoglycan synthesis and the impact of antibiotics on this process.[3][4][19][20][21]

Principle: Fluorescently labeled D-amino acids (FDAAs) are incorporated into the peptidoglycan of growing bacteria by the same enzymes that perform the natural cross-linking. This allows for the fluorescent labeling of newly synthesized cell wall material.

Procedure:

-

FDAA Synthesis: Synthesize or obtain FDAAs with the desired fluorescent properties (e.g., blue, green, or red fluorescence).

-

Bacterial Labeling:

-

Grow bacterial cells to the desired growth phase.

-

Add the FDAA to the culture medium and incubate for a desired period. The incubation time will determine the extent of labeling of newly synthesized peptidoglycan.

-

For pulse-chase experiments, the FDAA is added for a short period, then washed out, and the cells are allowed to continue growing.

-

-

Sample Preparation and Imaging:

-

After labeling, wash the cells to remove excess FDAA.

-

Fix the cells if necessary.

-

Image the cells using fluorescence microscopy. Super-resolution microscopy techniques can provide nanoscale details of cell wall synthesis.

-

-

Analysis:

-

Analyze the fluorescence patterns to determine the spatial and temporal dynamics of peptidoglycan synthesis.

-

Compare the labeling patterns in the presence and absence of phosphomycin to visualize its inhibitory effect on cell wall construction.

-

Conclusion

This compound remains a clinically important antibiotic due to its unique mechanism of action, which involves the irreversible covalent inhibition of the MurA enzyme, the first committed step in bacterial cell wall biosynthesis. A thorough understanding of this mechanism at the molecular level, supported by quantitative data and detailed experimental methodologies, is crucial for the ongoing efforts to combat antibiotic resistance and for the rational design of new MurA inhibitors. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the core principles of phosphomycin's action and the tools used to investigate it.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 16. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Super-Resolution Microscopy of the Bacterial Cell Wall Labeled by Fluorescent D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

What is the chemical structure of Phosphomycin disodium salt?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental protocols related to Phosphomycin disodium (B8443419) salt. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Properties

Phosphomycin disodium salt is the disodium salt of fosfomycin, a broad-spectrum antibiotic. Its chemical structure is characterized by a unique epoxide ring, which is crucial for its antibacterial activity.

Chemical Identifiers

| Property | Value | Reference |

| Chemical Formula | C₃H₅Na₂O₄P | [1][2][3] |

| Molecular Weight | 182.02 g/mol | [1][2][3] |

| IUPAC Name | disodium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate | [4][5] |

| CAS Number | 26016-99-9 | [1][2][3] |

| SMILES String | [Na+].[Na+].C[C@@H]1O[C@@H]1P([O-])([O-])=O | [5][6][7] |

| InChI Key | QZIQJIKUVJMTDG-JSTPYPERSA-L | [6][7] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White or almost white crystalline powder | [8] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2-8°C | [2][6] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Phosphomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][9] This unique mechanism of action differentiates it from many other classes of antibiotics.

The primary target of Phosphomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3][9] Phosphomycin, acting as a phosphoenolpyruvate (B93156) (PEP) analog, irreversibly binds to and inhibits MurA.[9] This inhibition occurs through the covalent modification of a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[9] By blocking the action of MurA, Phosphomycin prevents the formation of N-acetylmuramic acid, a critical precursor for peptidoglycan synthesis, ultimately leading to cell lysis and bacterial death.[10]

To enter the bacterial cell, Phosphomycin utilizes two transport systems: the L-alpha-glycerophosphate (GlpT) transporter and the hexose (B10828440) phosphate (B84403) (UhpT) transporter.[2][9]

Inhibition of bacterial cell wall synthesis by Phosphomycin.

Experimental Protocols

This section details methodologies for key experiments involving this compound.

Antimicrobial Susceptibility Testing (AST) - Agar (B569324) Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Materials:

-

This compound powder (analytical grade)

-

Mueller-Hinton Agar (MHA)

-

Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)

-

Sterile petri dishes

-

Sterile test tubes

-

Micropipettes and sterile tips

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Bacterial culture of the test organism

-

Quality control strains (e.g., Escherichia coli ATCC® 25922)

Procedure:

-

Preparation of Phosphomycin Stock Solution: Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize.

-

Cool the molten agar to 45-50°C.

-

Add G6P to the molten MHA to a final concentration of 25 µg/mL.

-

Prepare a series of twofold dilutions of the Phosphomycin stock solution.

-

Add a specific volume of each Phosphomycin dilution to separate aliquots of the molten MHA to achieve the desired final concentrations.

-

Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify. A no-antibiotic control plate should also be prepared.

-

-

Inoculum Preparation:

-

From a pure culture, suspend several colonies of the test organism in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum as required for the spotting apparatus.

-

-

Inoculation:

-

Spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of Phosphomycin that completely inhibits visible growth of the organism.

-

References

- 1. benchchem.com [benchchem.com]

- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Susceptibility testing. [bio-protocol.org]

- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. mdpi.com [mdpi.com]

- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Solubility Profile of Phosphomycin Disodium Salt: A Technical Guide for Researchers

Introduction

Phosphomycin (B3326514) disodium (B8443419) salt is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive overview of the solubility of phosphomycin disodium salt in water and various organic solvents, intended for researchers, scientists, and professionals in drug development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and visual workflows of these protocols.

Physicochemical Properties

-

Molecular Formula: C₃H₅Na₂O₄P

-

Molecular Weight: 182.02 g/mol

-

Appearance: White to off-white crystalline powder.[1]

-

CAS Number: 26016-99-9

Aqueous Solubility

This compound exhibits high solubility in aqueous media. It is described as "freely soluble" or "very soluble" in water across multiple sources.[1][2][3] This property is crucial for its intravenous administration and bioavailability.

Table 1: Aqueous Solubility of this compound

| Solubility Value | Temperature | Reference |

| 50 mg/mL | Not Specified | [2][3] |

| 300 g/L | 25 °C | [1] |

| 36 mg/mL | Not Specified | [4] |

Organic Solvent Solubility

The solubility of this compound in organic solvents is generally poor, ranging from sparingly soluble to practically insoluble. This is a critical consideration for processes such as purification, crystallization, and the development of non-aqueous formulations.

A key study systematically measured the mole fraction solubility of this compound in several pure organic solvents at temperatures ranging from 283.15 K to 323.15 K.[5] The data from this study are summarized in the tables below. An interesting observation from this research is that the solubility of this compound in these organic solvents tends to decrease as the temperature increases.[5]

Table 2: Mole Fraction Solubility (x10³) of this compound in Pure Organic Solvents at Various Temperatures (K) [5]

| Temperature (K) | Methanol | Ethanol | Propanol | Cyclohexane | Acetone | N,N-dimethylformamide |

| 283.15 | 1.83 | 0.89 | 0.65 | 0.12 | 0.25 | 1.21 |

| 288.15 | 1.75 | 0.84 | 0.61 | 0.11 | 0.23 | 1.15 |

| 293.15 | 1.68 | 0.80 | 0.58 | 0.10 | 0.21 | 1.09 |

| 298.15 | 1.61 | 0.76 | 0.55 | 0.09 | 0.20 | 1.04 |

| 303.15 | 1.55 | 0.72 | 0.52 | 0.08 | 0.18 | 0.99 |

| 308.15 | 1.49 | 0.68 | 0.49 | 0.07 | 0.17 | 0.94 |

| 313.15 | 1.43 | 0.65 | 0.46 | 0.06 | 0.16 | 0.90 |

| 318.15 | 1.38 | 0.62 | 0.44 | 0.05 | 0.15 | 0.86 |

| 323.15 | 1.33 | 0.59 | 0.42 | 0.04 | 0.14 | 0.82 |

Qualitative descriptions of solubility in other organic solvents:

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The two primary methods referenced in the literature for determining the solubility of this compound are the Static Equilibrium Method (Shake-Flask) and the Laser Monitoring Dynamic Method.

Static Equilibrium (Shake-Flask) Method

This is a widely accepted and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the solid and dissolved phases. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). A visual excess of the solid should be present throughout the experiment.

-

Equilibration: Place the sealed container in a constant temperature shaker or water bath. Agitate the mixture at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful decantation or filtration using a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to avoid transferring any solid particles.

-

Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Laser Monitoring Dynamic Method

This is a more automated and high-throughput method for determining solubility.

Principle: A laser beam is passed through the solvent while the solute is incrementally added. The point at which the solid particles no longer dissolve and cause a persistent scattering of the laser light is detected, indicating saturation.

Detailed Methodology:

-

System Setup: Place a known volume of the solvent in a thermostatically controlled glass vessel equipped with a magnetic stirrer and a laser monitoring system. The laser transmitter and detector are positioned on opposite sides of the vessel.

-

Temperature Equilibration: Allow the solvent to reach and stabilize at the desired experimental temperature.

-

Titration with Solute: Incrementally add a precisely weighed amount of this compound to the stirred solvent.

-

Laser Monitoring: The laser system continuously monitors the light transmission through the solution. Initially, with the solute dissolving, the light transmission remains high.

-

Saturation Point Detection: As the solution approaches saturation, the dissolution rate slows down. The saturation point is reached when the addition of a small amount of solute results in a persistent suspension of undissolved particles, causing a significant and stable decrease in light transmission (or an increase in light scattering).

-

Data Analysis: The total amount of solute added to reach the saturation point is used to calculate the solubility at that specific temperature. The process can be repeated at different temperatures to generate a solubility curve.

Conclusion

The high aqueous solubility of this compound is a key characteristic facilitating its clinical use. Conversely, its limited solubility in a range of organic solvents presents both challenges and opportunities for formulation and purification strategies. The choice of an appropriate experimental method for solubility determination, whether the traditional shake-flask method or a more modern dynamic approach, will depend on the specific requirements of the research, including the amount of substance available, the desired throughput, and the required precision. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this important antibiotic.

References

- 1. Collection - Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Phosphomycin Disodium Salt: A Technical Overview for Researchers

Introduction: Phosphomycin (B3326514) disodium (B8443419) salt is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool in both clinical settings and microbiological research.[1][2] This document provides a comprehensive technical guide on its core properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties

Phosphomycin disodium salt is the disodium salt form of fosfomycin (B1673569), an organophosphorus compound produced by certain species of Streptomyces.[3] It is a white or almost white crystalline powder that is freely soluble in water.[1][3][4] This high water solubility contributes to its utility in various formulations.[2]

| Property | Value | References |

| Molecular Formula | C₃H₅Na₂O₄P | [1][5][6][7] |

| Molecular Weight | 182.02 g/mol | [1][3][5][8] |

| CAS Number | 26016-99-9 | [1][6][8] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Freely soluble in water | [3][4] |

| Storage Temperature | 2-8°C | [1][7][9] |

| Plasma Protein Binding | ~3% | [10] |

| Elimination Half-life | 1.5–2 hours | [10] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of phosphomycin is achieved through the irreversible inhibition of an early step in bacterial cell wall peptidoglycan synthesis.[10][11] Unlike many other antibiotics that target later stages of cell wall construction, phosphomycin's unique target minimizes the likelihood of cross-resistance.[11][12]

The key steps in its mechanism of action are:

-

Cellular Uptake: Phosphomycin's structure mimics that of phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P).[10][12] This allows it to be actively transported into the bacterial cytoplasm via two specific transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) monophosphate transporter (UhpT).[10][12]

-

Enzyme Inhibition: Once inside the cell, phosphomycin acts as a PEP analog.[10] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][11]

-

Disruption of Peptidoglycan Synthesis: MurA catalyzes the first committed step in peptidoglycan biosynthesis: the ligation of PEP to UDP-N-acetylglucosamine (UDP-GlcNAc) to form UDP-GlcNAc-3-O-enolpyruvate.[10][11] By covalently binding to a cysteine residue in the active site of MurA, phosphomycin blocks this reaction, thereby halting the production of N-acetylmuramic acid, an essential precursor for the peptidoglycan layer.[11] This ultimately leads to cell lysis and bacterial death.[10]

Experimental Protocols: Fosfomycin Susceptibility Testing

Accurate determination of the minimum inhibitory concentration (MIC) is crucial for both clinical diagnostics and resistance surveillance studies. The agar (B569324) dilution method is recognized as the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

This protocol is adapted from established CLSI and EUCAST guidelines.[13][15]

Principle: The agar dilution method involves incorporating serial twofold dilutions of phosphomycin into Mueller-Hinton agar, which is supplemented with Glucose-6-phosphate (G6P) to facilitate the antibiotic's transport into the bacterial cell.[13] A standardized inoculum of the test organism is then spotted onto the agar plates. The MIC is determined as the lowest concentration of phosphomycin that completely inhibits visible growth after incubation.[13]

Materials:

-

This compound powder (analytical grade)

-

Mueller-Hinton Agar (MHA) powder

-

Glucose-6-phosphate (G6P) solution (25 µg/mL final concentration)

-

Sterile distilled water

-

Sterile petri dishes (100 or 150 mm)

-

Sterile tubes for dilutions

-

Micropipettes and sterile tips

-

McFarland 0.5 turbidity standard

-

Sterile saline (0.85% NaCl)

-

Bacterial inoculum replicator (optional)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922)

-

Incubator at 35 ± 2°C

Procedure:

-

Media and Reagent Preparation:

-

MHA-G6P Plates: Prepare MHA according to the manufacturer's instructions. Autoclave and allow it to cool in a 45-50°C water bath. Aseptically add sterile G6P stock solution to the molten agar to achieve a final concentration of 25 µg/mL.[13][16]

-

Phosphomycin Stock Solution: On the day of the test, prepare a stock solution of phosphomycin in sterile distilled water. The initial concentration should be at least 10 times the highest concentration to be tested (e.g., 10,240 µg/mL).[15][16]

-

-

Preparation of Phosphomycin-Agar Plates:

-

Perform serial twofold dilutions of the phosphomycin stock solution in sterile water.

-

For each desired final concentration, add 1 part of the phosphomycin dilution to 9 parts of the molten MHA-G6P (e.g., 2 mL of antibiotic solution to 18 mL of agar).[13] Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes to a uniform depth (3-4 mm) and allow them to solidify at room temperature.[15]

-

Prepare a growth control plate containing MHA-G6P without any antibiotic.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Within 15 minutes of preparation, dilute this suspension 1:10 in saline to obtain a concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using an inoculum-replicating apparatus or a micropipette, spot-inoculate approximately 1-2 µL of the standardized inoculum (delivering ~10⁴ CFU/spot) onto the surface of the prepared MHA-G6P plates, including the growth control plate.[13][15]

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

-

-

MIC Determination and Interpretation:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[15]

-

The growth control plate must show confluent growth for the test to be valid. The results for the QC strain should fall within the acceptable range.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C3H5NaO4P- | CID 25162944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. rpicorp.com [rpicorp.com]

- 8. scbt.com [scbt.com]

- 9. Disodium phosphonomycin | 26016-99-9 [chemicalbook.com]

- 10. dovepress.com [dovepress.com]

- 11. scispace.com [scispace.com]

- 12. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Rapid Detection of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Phosphomycin: A Technical Guide

A Serendipitous Finding from Spanish Soil: The Discovery and History of Phosphomycin (B3326514)

Phosphomycin, a unique phosphonic acid antibiotic, was first brought to light in 1969 through a collaborative effort between the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA) and the American pharmaceutical giant Merck & Co.[1][2]. Originally named phosphonomycin, its discovery stemmed from the screening of soil samples, a common practice in the golden age of antibiotic discovery. A particular strain of Streptomyces fradiae, isolated from a soil sample collected on the southern slope of Mount Montgó in Jávea, Alicante, Spain, was identified as producing a substance with potent antibacterial properties[2][3]. This discovery was the result of a systematic screening program aimed at identifying inhibitors of peptidoglycan synthesis[4].

The initial screening utilized a clever morphological assay known as the SPHERO assay. In this method, Gram-negative bacilli are cultivated in an osmotically protective medium and exposed to test substances. Inhibitors of cell wall synthesis cause the bacteria to form fragile, microscopically recognizable spheroplasts, providing a clear visual cue for antibiotic activity[4]. It was through this assay that the unique properties of phosphomycin were first observed.

Following its discovery, phosphomycin was developed for clinical use in Europe by CEPA in the early 1970s, initially as an intravenous disodium (B8443419) salt formulation and later as an oral calcium salt and tromethamine salt[4][5]. Its journey to the United States market was more protracted, with the oral formulation, fosfomycin (B1673569) tromethamine (marketed as Monurol), receiving approval from the Food and Drug Administration (FDA) in 1996 for the treatment of uncomplicated urinary tract infections (UTIs)[1][4]. More recently, an intravenous formulation has been approved for complicated UTIs, highlighting its re-emerging importance in an era of growing antibiotic resistance[6].

Mechanism of Action: A Unique Approach to Bacterial Cell Wall Inhibition

Phosphomycin's bactericidal activity is rooted in its unique mechanism of action, which distinguishes it from most other classes of antibiotics[7][8]. It targets the very first committed step in the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall[4][9].

The key to its action lies in its structural similarity to phosphoenolpyruvate (B93156) (PEP). This allows phosphomycin to be actively transported into the bacterial cytoplasm via two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT)[7][10]. Once inside the cell, phosphomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA[1][9].

MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of N-acetylmuramic acid, a foundational building block of peptidoglycan[2]. Phosphomycin achieves this inhibition by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, effectively inactivating it[4]. This targeted disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death[7].

Quantitative Data on Phosphomycin Efficacy

The following tables summarize the in vitro activity of phosphomycin against a range of common bacterial pathogens and its clinical efficacy in treating uncomplicated urinary tract infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phosphomycin against Various Bacterial Pathogens

| Bacterial Species | MIC Range (mg/L) | Susceptible Percentage | Reference(s) |

| Escherichia coli | 1 to >512 | 96.8% (ESBL-producing) | [4][11] |

| Enterococcus faecalis | ≤ 64 | - | [4] |

| Pseudomonas aeruginosa | 1 to >512 | 61% (MIC ≤ 64 mg/L) | [4] |

| Klebsiella pneumoniae | - | - | [4] |

| Staphylococcus aureus | - | - | [4] |

| Proteus vulgaris | - | - | [4] |

| Salmonella schottmuelleri | - | - | [4] |

| Streptococcus pyogenes | - | - | [4] |

Note: MIC values can vary significantly based on the testing method and the specific isolates studied.

Table 2: Clinical Efficacy of Phosphomycin in Uncomplicated Urinary Tract Infections (UTIs)

| Study/Analysis | Comparator | Clinical Success Rate (Phosphomycin) | Microbiological Success Rate (Phosphomycin) | Reference(s) |

| Meta-analysis (10 studies) | Other antibiotics | No significant difference (OR: 1.11) | No significant difference (OR: 1.02) | [12] |

| Elhanan et al. (1994) | - | 83% | - | [13] |

| Krcmery et al. (2001) | - | 95.2% (one week post-treatment) | - | [13] |

| Bayrak et al. (2007) | - | 93.5% | - | [13] |

| Retrospective Study (2020) | - | 79.7% (immediate curative effect) | - | [14] |

Experimental Protocols

SPHERO Assay for Discovery

This morphological assay was instrumental in the initial discovery of phosphomycin[4].

Principle: Inhibitors of bacterial cell wall synthesis cause the formation of osmotically fragile spheroplasts when bacteria are grown in a hypertonic medium.

Methodology:

-

Media Preparation: Prepare an osmotically protective agar (B569324) medium (e.g., nutrient agar supplemented with sucrose).

-

Bacterial Inoculum: Prepare a standardized suspension of a Gram-negative indicator bacterium (e.g., Escherichia coli).

-

Sample Application: Apply the test samples (e.g., fermentation broths from soil microorganisms) to wells or discs on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.

-

Microscopic Examination: Examine the zones of inhibition around the test samples using a phase-contrast microscope. The presence of refractile spheroplasts indicates the inhibition of peptidoglycan synthesis.

Checkerboard Synergy Assay

This method is used to assess the synergistic effect of phosphomycin when combined with other antibiotics[15].

Principle: The minimum inhibitory concentration (MIC) of two antibiotics is determined alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Antibiotic Dilutions: Prepare serial dilutions of phosphomycin and the second antibiotic in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with each well containing a unique combination of concentrations of the two drugs.

-

Plate Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

FIC Index Calculation: Calculate the FIC index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Time-Kill Curve Assay

This assay provides a dynamic picture of the bactericidal activity of phosphomycin, alone or in combination, over time[15][16].

Principle: The rate and extent of bacterial killing by an antibiotic are determined by measuring the number of viable bacteria (colony-forming units, CFU/mL) at different time points.

Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L of glucose-6-phosphate (G6P)[16].

-

Antibiotic Concentrations: Prepare test tubes with CAMHB containing phosphomycin and/or a second antibiotic at desired concentrations (e.g., 0.5x, 1x, or 2x the MIC). Include a growth control tube without any antibiotic.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot from each tube.

-

Bacterial Enumeration: Perform serial dilutions of each aliquot and plate them onto appropriate agar. Incubate the plates and count the number of colonies to determine the CFU/mL.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Caption: Workflow of the discovery of Phosphomycin.

Caption: Mechanism of action of Phosphomycin.

Caption: Experimental workflow for a Time-Kill Curve Assay.

References

- 1. Fosfomycin - Wikipedia [en.wikipedia.org]

- 2. clinsurggroup.com [clinsurggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 6. urologytimes.com [urologytimes.com]

- 7. mdpi.com [mdpi.com]

- 8. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Exploration of the Pharmacokinetic-Pharmacodynamic Relationships for Fosfomycin Efficacy Using an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of Single-dose Fosfomycin for Uncomplicated Urinary Tract Infection in Women: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Efficacy of Fosfomycin for the Treatment of Patients with Lower Urinary Tract Infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effective Treatment for Uncomplicated Urinary Tract Infections with Oral Fosfomycin, Single Center Four Year Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Broad-spectrum activity of Phosphomycin disodium salt against Gram-positive and Gram-negative bacteria

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the re-examination of established antibiotics with unique mechanisms of action is paramount. Phosphomycin (B3326514) disodium (B8443419) salt, a bactericidal agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, stands out as a critical tool in the global fight against multidrug-resistant pathogens. This technical guide provides an in-depth analysis of phosphomycin's antimicrobial properties, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions and resistance pathways, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Approach to Bacterial Cell Wall Inhibition

Phosphomycin exerts its bactericidal effect by targeting the initial, committed step in peptidoglycan biosynthesis, a pathway essential for maintaining the structural integrity of the bacterial cell wall. Unlike many other antibiotics that target later stages of cell wall synthesis, phosphomycin's unique mechanism of action minimizes the likelihood of cross-resistance with other drug classes.

The key to phosphomycin's activity lies in its structural similarity to phosphoenolpyruvate (B93156) (PEP). This molecular mimicry allows it to be actively transported into the bacterial cytoplasm via the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems. Once inside the cell, phosphomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). It achieves this by forming a covalent bond with a cysteine residue in the active site of MurA, thereby preventing the formation of N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis.

An In-depth Technical Guide on Phosphonomycin versus Fosfomycin Disodium Salt Terminology

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the relationship between phosphonomycin and its clinically relevant formulation, fosfomycin (B1673569) disodium (B8443419) salt. It provides a comprehensive comparison of their chemical properties, biological activity, and the experimental protocols used for their evaluation, aimed at clarifying the precise terminology for researchers and developers in the pharmaceutical sciences.

Introduction: Clarifying the Terminology

The terms "phosphonomycin" and "fosfomycin" are often used interchangeably, leading to potential ambiguity in scientific literature and drug development. It is crucial to understand their precise relationship:

-

Phosphonomycin: Originally discovered in Streptomyces fradiae, this is the name for the active pharmaceutical ingredient (API) in its acidic form: (L-cis-1,2-epoxypropylphosphonic acid).[1][2] This is the molecule responsible for the antibiotic effect.

-

Fosfomycin: This is the common drug name assigned to phosphonomycin.[1] Due to the acidic nature and limited water solubility of the parent molecule, it is formulated as various salts to improve its pharmaceutical properties for clinical use.[2][3]

-

Fosfomycin Disodium Salt: This is the specific salt formulation of fosfomycin intended for intravenous (IV) administration.[2][4] The disodium salt dramatically increases water solubility and is suitable for parenteral applications where high plasma concentrations are required.[5][6] Other common salt forms include fosfomycin tromethamine and fosfomycin calcium, which are formulated for oral administration.[2][4]

Essentially, "phosphonomycin" refers to the active acid, while "fosfomycin disodium salt" refers to a specific, highly soluble formulation of that acid for intravenous use.

The logical relationship between these terms can be visualized as follows:

Figure 1: Relationship between Phosphonomycin and its salt forms.

Physicochemical and Pharmacokinetic Properties

The formulation of phosphonomycin as a disodium salt significantly alters its physicochemical properties, which in turn impacts its pharmacokinetic profile. The active moiety remains the same, but the delivery and subsequent absorption, distribution, metabolism, and excretion (ADME) are formulation-dependent.

Table 1: Comparison of Physicochemical Properties

| Property | Phosphonomycin (Acid Form) | Fosfomycin Disodium Salt | Reference(s) |

| Molecular Formula | C₃H₇O₄P | C₃H₅Na₂O₄P | [4][7][8] |

| Molecular Weight | 138.06 g/mol | 182.02 g/mol | [2][4][7] |

| Appearance | Solid | White to off-white crystalline powder | [5][8][9] |

| Water Solubility | Limited | Freely soluble (e.g., 300 g/L at 25°C) | [5][8][10] |

| Melting Point | ~94 °C | ~150-153 °C (decomposes) | [8][9] |

| Stability | - | Stable in acidic/neutral solutions; hydrolyzes in alkaline conditions | [8] |

Table 2: Comparison of Pharmacokinetic Parameters (Human Data)

| Parameter | Fosfomycin Disodium (Intravenous) | Fosfomycin Tromethamine (Oral) | Reference(s) |

| Administration Route | Intravenous (IV) | Oral | [3][4] |

| Bioavailability (F) | 100% (by definition) | 33% - 58% | [3][11][12] |

| Time to Peak (Tmax) | ~1 hour (end of infusion) | ~2.25 hours | [11] |

| Peak Concentration (Cmax) | Dose-dependent (e.g., 370 ± 61.9 µg/mL for 8g dose) | Dose-dependent (e.g., 26.8 ± 6.4 µg/mL for 3g dose) | [11][12] |

| Plasma Half-life (t½) | ~2.4 - 2.8 hours | ~9.04 hours | [11] |

| Volume of Distribution (Vd) | ~0.3 L/kg (~29-31 L) | ~204 L | [9][11] |

| Primary Excretion | Renal (unchanged drug) | Renal (unchanged drug) | [9][11][13] |

| Plasma Protein Binding | Negligible | Negligible | [13][14] |

Note: The disodium salt is not used orally due to gastric irritation.[15] The tromethamine salt is the preferred oral formulation due to higher bioavailability compared to the calcium salt.[2][12]

Mechanism of Action and Antimicrobial Spectrum

Regardless of the salt form, the active phosphonomycin anion exerts its bactericidal effect by inhibiting the first committed step of bacterial cell wall biosynthesis.[1][4][14]

-

Cellular Uptake: Fosfomycin enters the bacterial cell via two active transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) monophosphate transporter (UhpT).[14][16]

-

Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate (B93156) (PEP) analog.[14][17] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site.[4][17][18]

-

Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[4][19] This disruption leads to a compromised cell wall, resulting in cell lysis and bacterial death.[14][16]

Figure 2: Mechanism of action of Fosfomycin on the MurA enzyme.

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][20]

Table 3: In Vitro Antimicrobial Activity of Fosfomycin (Representative MIC Values)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli (ESBL-producing) | ≤1 | 32 | [20] |

| Klebsiella pneumoniae (ESBL-producing) | 16 | 64 | [20] |

| Pseudomonas aeruginosa | 16 | 512 | [20] |

| Staphylococcus aureus (MRSA) | 8 | 64 | [20] |

| Enterococcus faecalis | 32 | 128 | [21] |

MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (see Section 4). EUCAST breakpoint for Enterobacterales is ≤32 µg/mL.[20]

Key Experimental Protocols

Accurate determination of fosfomycin's properties requires standardized methodologies.

The reference method for determining fosfomycin MICs is agar (B569324) dilution , as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23]

Protocol: Agar Dilution for Fosfomycin MIC Determination

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the agar with a sterile stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[22][24] G6P is crucial as it induces the UhpT transport system, facilitating fosfomycin uptake into the bacterial cell.[14][22]

-

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial two-fold dilutions and add the appropriate volume of each dilution to molten, G6P-supplemented MHA to create plates with a range of final fosfomycin concentrations (e.g., 0.25 to 512 µg/mL). A growth control plate (no antibiotic) must be included.

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation: Using a multipoint inoculator, spot 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]

-

MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[22] A single colony or a faint haze should be disregarded.

Note: Broth microdilution is an alternative but may yield higher MICs than agar dilution.[25] Disk diffusion and gradient strips (Etest®) are also used but can present interpretation challenges.[23][25]

Figure 3: Experimental workflow for MIC determination by agar dilution.

Pharmacokinetic parameters for intravenous fosfomycin disodium are typically determined in healthy volunteers or patient populations through clinical trials.

Protocol: General Outline for a Single-Dose IV Pharmacokinetic Study

-

Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria.

-

Drug Administration: Administer a single dose of fosfomycin disodium (e.g., 4 or 8 grams) as a controlled intravenous infusion over a fixed period (e.g., 1 hour).[11]

-

Sample Collection: Collect serial blood samples at predefined time points before, during, and after the infusion (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[11] Collect urine in intervals over 48 hours to determine renal clearance.[11]

-

Sample Processing: Process blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

-

Bioanalysis: Quantify fosfomycin concentrations in plasma and urine using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Vd, CL) using non-compartmental or compartmental analysis with software like Phoenix WinNonlin.

Conclusion

References

- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 3. Fosfomycin: Salt is what really matters | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]

- 4. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mpbio.com [mpbio.com]

- 8. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]

- 9. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. JPS5967294A - Water-soluble fosfomycin calcium salt and antibacterial agent - Google Patents [patents.google.com]

- 11. Pharmacokinetics, Safety, and Tolerability of Single-Dose Intravenous (ZTI-01) and Oral Fosfomycin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]

- 15. US20150132382A1 - Compositions and methods of treatment comprising fosfomycin disodium - Google Patents [patents.google.com]

- 16. dovepress.com [dovepress.com]

- 17. benchchem.com [benchchem.com]

- 18. Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 20. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. jmilabs.com [jmilabs.com]

- 25. mdpi.com [mdpi.com]

In Vitro Biological Activity of Fosfomycin Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum, bactericidal antibiotic characterized by its unique chemical structure and mechanism of action.[1][2] Originally discovered in 1969, it has garnered renewed interest due to its activity against multidrug-resistant (MDR) pathogens.[3][4] This technical guide provides an in-depth overview of the in vitro biological activity of fosfomycin disodium (B8443419) salt, focusing on its mechanism of action, antimicrobial spectrum, resistance pathways, and synergistic potential. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Mechanism of Action

Fosfomycin's bactericidal effect stems from the inhibition of a crucial early step in bacterial cell wall biosynthesis.[5][6] This process can be broken down into two key stages: cellular uptake and enzymatic inhibition.

1.1. Cellular Uptake:

Fosfomycin enters the bacterial cell via two primary active transport systems[5][6][7]:

-

Glycerol-3-phosphate transporter (GlpT): This is a constitutively expressed transporter.[1]

-

Hexose phosphate (B84403) uptake transporter (UhpT): The expression of this transporter is induced by the presence of glucose-6-phosphate (G6P).[5][8]

Fosfomycin's structural similarity to phosphoenolpyruvate (B93156) (PEP) allows it to be recognized and transported by these systems.[5]

1.2. Enzymatic Inhibition:

Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[9][10][11] MurA catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG).[12] By covalently binding to the active site of MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a vital precursor for the peptidoglycan layer.[11][13] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5][10]

Fosfomycin's Mechanism of Action

Antimicrobial Spectrum

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][14] Its in vitro efficacy has been demonstrated against a wide range of clinical isolates, including many multidrug-resistant strains.[15]

Table 1: In Vitro Activity of Fosfomycin Against Common Bacterial Pathogens

| Bacterial Species | MIC Range (µg/mL) | Key Considerations |

| Gram-Negative | ||

| Escherichia coli | 0.25 - 4 | Generally highly susceptible, including ESBL-producing strains.[3][16] |

| Klebsiella pneumoniae | ≤64 | Susceptibility can be variable.[3][14] |

| Proteus mirabilis | ≤64 | Generally susceptible.[14] |

| Pseudomonas aeruginosa | 64 to >512 | Susceptibility is variable and often requires combination therapy.[14][16] |

| Enterobacter spp. | 42 | Susceptibility can be variable.[14] |

| Serratia marcescens | ≤64 | Generally susceptible.[14] |

| Acinetobacter baumannii | - | Often resistant, but synergy with other agents is reported.[17] |

| Gram-Positive | ||

| Staphylococcus aureus | ≤64 | Includes methicillin-resistant S. aureus (MRSA).[14][16] |

| Enterococcus faecalis | ≤64 | Susceptible.[16] |

| Streptococcus pneumoniae | ≤64 | Generally susceptible.[14] |

| Streptococcus pyogenes | - | Susceptible.[1] |

Note: MIC values can vary depending on the testing methodology and geographical location.

Mechanisms of Resistance

Resistance to fosfomycin can arise through several mechanisms, with the most common being impaired drug transport.[9][18]

-

Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters can reduce the uptake of fosfomycin, leading to decreased susceptibility.[9][10] This is the most frequently observed resistance mechanism in vitro.[9]

-

Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for fosfomycin.[4][10] This is a less common mechanism of resistance.[18]

-

Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as fosA, can lead to enzymatic modification and inactivation of fosfomycin.[13][18]

Synergistic Activity

Fosfomycin often exhibits synergistic or additive effects when combined with other classes of antibiotics, which can be a valuable strategy for treating infections caused by resistant organisms.[19][20]

Table 2: Synergistic Combinations with Fosfomycin

| Combination Agent Class | Specific Examples | Target Organisms | Reported Synergy/Additive Effect |

| β-Lactams | Cefepime, Ceftazidime, Piperacillin-tazobactam, Meropenem | P. aeruginosa, K. pneumoniae, E. coli | Synergy is frequently observed.[21][22] |

| Aminoglycosides | Amikacin, Gentamicin, Tobramycin | P. aeruginosa, A. baumannii | Synergistic effects have been reported.[20][23] |

| Fluoroquinolones | Ciprofloxacin, Levofloxacin | P. aeruginosa, S. aureus | Synergy has been observed.[23][24] |

| Glycopeptides | Vancomycin | S. aureus (MRSA) | Additive or synergistic effects.[19] |

| Lipopeptides | Daptomycin | Enterococcus spp. | High rates of synergy reported.[24] |

| Tetracyclines | Minocycline, Tigecycline | A. baumannii | Synergistic effects have been demonstrated.[20] |

Experimental Protocols

Accurate in vitro testing of fosfomycin is crucial for clinical decision-making and research. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

The agar dilution method is considered the gold standard for fosfomycin susceptibility testing.[25][26]

Workflow for Fosfomycin MIC Determination by Agar Dilution

Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[25] Autoclave and cool to 45-50°C. Aseptically add a stock solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.[25]

-

Fosfomycin Preparation: Prepare a stock solution of fosfomycin disodium salt. Perform serial two-fold dilutions to achieve the desired concentration range.[25]

-

Plate Preparation: Add a defined volume of each fosfomycin dilution to a corresponding volume of molten MHA to achieve the final desired concentrations in the agar.[25] Mix well and pour into sterile petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]

-

Inoculation: Using a multipoint inoculator or a micropipette, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.[17]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[28]

-

Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[17]

Synergy Testing by Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[29][30]

Protocol:

-

MIC Determination: Determine the MIC of each antibiotic individually against the test organism.[29]

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of Drug A are made along the x-axis, and dilutions of Drug B are made along the y-axis.[29]

-

Inoculation: Add a standardized bacterial inoculum (final concentration of approximately 5 x 10⁵ CFU/mL) to each well.[29]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bacterial killing and can confirm synergistic or bactericidal activity.[32][33]

Workflow for Time-Kill Curve Analysis

Protocol:

-

Media and Antibiotic Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L G6P.[32] Prepare test tubes with the following conditions: growth control (no antibiotic), fosfomycin alone, the second antibiotic alone, and the combination of both at desired concentrations (often based on their MICs).[29]

-

Inoculum Preparation: Prepare a bacterial inoculum to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[32]

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[32]

-

Colony Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar media. Incubate the plates and count the number of colony-forming units (CFU) to determine the CFU/mL at each time point.[32]

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

-

Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[32]

-

Conclusion

Fosfomycin disodium salt remains a valuable antibiotic with a potent in vitro activity against a wide range of clinically relevant bacteria, including multidrug-resistant strains. Its unique mechanism of action and potential for synergistic interactions make it an important option in the current era of antimicrobial resistance. A thorough understanding of its in vitro characteristics and adherence to standardized testing methodologies are essential for its effective use in both clinical and research settings.

References

- 1. scispace.com [scispace.com]

- 2. US20150132382A1 - Compositions and methods of treatment comprising fosfomycin disodium - Google Patents [patents.google.com]

- 3. Evaluation of in vitro susceptibility of fosfomycin among Enterobacteriaceae isolates from urine cultures: A study from Puducherry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

- 5. Fosfomycin: Pharmacological, Clinical and Future Perspectives | MDPI [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. The Impact of Fosfomycin on Gram Negative Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility testing procedures for fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]

- 14. Antimicrobial activity of fosfomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]

- 18. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synergy of fosfomycin with other antibiotics for Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. liofilchem.net [liofilchem.net]

- 28. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. Investigations on the bactericidal activity of fosfomycin using the membrane filter-agar dilution method and the time-kill technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Phosphomycin Disodium Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Phosphomycin disodium (B8443419) salt stock solutions for various laboratory applications, including microbiology and cell culture.

Introduction

Phosphomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2][3] It achieves this by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2] The disodium salt of Phosphomycin is a common formulation used in research due to its high water solubility.[1][2][4] Accurate preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of Phosphomycin disodium salt is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅Na₂O₄P | [1][4][5][6] |

| Molecular Weight | 182.02 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Solubility in Water | Freely soluble. Specific values reported include 50 mg/mL, 125 mg/mL at room temperature, and 300 g/L at 25°C. | [1] |

| Solubility in other solvents | Sparingly soluble in methanol, practically insoluble in ethanol. Insoluble in DMSO. | [1][3] |

| Stability | Stable in acidic and neutral solutions; hydrolyzes in alkaline conditions. Protect from direct light. | [1] |

Experimental Protocol: Preparation of a 25 mg/mL Stock Solution

This protocol describes the preparation of a 25 mg/mL stock solution of this compound.

3.1. Materials

-

This compound powder

-

Sterile distilled water (ddH₂O) or deionized water

-

Sterile conical tubes (e.g., 50 mL)

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Analytical balance

3.2. Procedure

-

Preparation: Perform all steps under aseptic conditions in a laminar flow hood or biological safety cabinet to ensure the sterility of the stock solution.

-

Weighing: Accurately weigh 1 gram of this compound powder using an analytical balance.

-

Dissolving: Transfer the powder to a 50 mL sterile conical tube. Add 40 mL of sterile ddH₂O to the tube.[7]

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube.

-

Aliquoting: Dispense the sterile stock solution into smaller, sterile cryovials or microcentrifuge tubes. Aliquoting helps to avoid repeated freeze-thaw cycles.[8]

-

Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (25 mg/mL), preparation date, and your initials.

-